molecular formula C9H12ClNO2S B2983780 Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate hydrochloride CAS No. 93851-19-5

Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate hydrochloride

Cat. No.: B2983780
CAS No.: 93851-19-5
M. Wt: 233.71
InChI Key: MGCDAKLEZAZUGN-UHFFFAOYSA-N
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Description

Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and other chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate hydrochloride typically involves multiple steps, starting from simpler precursors. One common synthetic route includes the cyclization of appropriate thiophene derivatives followed by carboxylation and subsequent hydrochloride formation. The reaction conditions often require the use of strong acids or bases, and the reactions are usually carried out under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves continuous monitoring and control of reaction parameters to maintain consistency and quality. Purification steps, such as crystallization and filtration, are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield reduced derivatives, such as alcohols or amines.

  • Substitution: Substitution reactions can lead to the formation of various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for the construction of various chemical structures.

Biology: In biological research, Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate hydrochloride is used to study enzyme inhibition and receptor binding. It can serve as a tool compound to investigate biological pathways and mechanisms.

Medicine: This compound has applications in the pharmaceutical industry, particularly in the development of drugs targeting cardiovascular diseases. It is used as an intermediate in the synthesis of antiplatelet agents, such as Clopidogrel, which are used to prevent blood clots.

Industry: In the chemical industry, this compound is utilized in the production of various chemical products, including dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

  • 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylate hydrochloride: This compound is structurally similar but differs in the position of the carboxylate group.

  • 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride: This compound lacks the carboxylate group, making it less reactive in certain chemical reactions.

Uniqueness: Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate hydrochloride is unique due to its specific structural features and reactivity profile. These characteristics make it particularly useful in certain applications where other similar compounds may not be as effective.

Properties

IUPAC Name

methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S.ClH/c1-12-9(11)8-6-3-5-13-7(6)2-4-10-8;/h3,5,8,10H,2,4H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGCDAKLEZAZUGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2=C(CCN1)SC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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